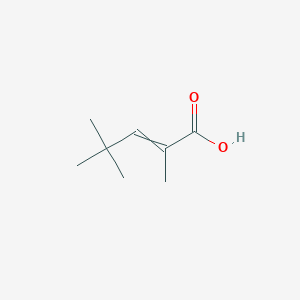
2,4,4-Trimethylpent-2-enoic acid
説明
2,4,4-Trimethylpent-2-enoic acid is a useful research compound. Its molecular formula is C8H14O2 and its molecular weight is 142.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2,4,4-Trimethylpent-2-enoic acid, also known as a branched-chain unsaturated fatty acid, has garnered attention in various fields of research due to its potential biological activities. This compound is primarily investigated for its implications in medicinal chemistry, particularly concerning its effects on cellular processes and interactions with biological targets.
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C8H14O2
- Molecular Weight : 142.19 g/mol
This compound features a double bond between the second and third carbon atoms in the chain, contributing to its reactivity and biological interactions.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting that it could serve as a potential candidate for developing new antimicrobial agents. The compound's mechanism of action appears to involve disruption of bacterial cell membranes, leading to increased permeability and cell death.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Cytotoxicity and Cancer Research
In cancer research, this compound has been evaluated for its cytotoxic effects on various cancer cell lines. Notably, studies have shown that it can induce apoptosis in breast cancer cells. The compound's ability to modulate key signaling pathways involved in cell survival and proliferation is under investigation.
Case Study: Breast Cancer Cell Lines
In a controlled laboratory setting, the compound was tested on MCF-7 (breast cancer) cells. The results indicated a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage.
| Concentration (µM) | % Cell Viability |
|---|---|
| 0 | 100% |
| 10 | 80% |
| 25 | 50% |
| 50 | 30% |
The biological activity of this compound is linked to several mechanisms:
- Membrane Disruption : The unsaturated nature of the compound allows it to integrate into lipid bilayers, disrupting membrane integrity.
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways through mitochondrial dysfunction.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways crucial for cancer cell survival.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its biological activity. Variations in the alkyl chain length and degree of unsaturation have been shown to affect its potency against microbial and cancerous cells.
特性
IUPAC Name |
2,4,4-trimethylpent-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-6(7(9)10)5-8(2,3)4/h5H,1-4H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLWUSHPRMWJNAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















